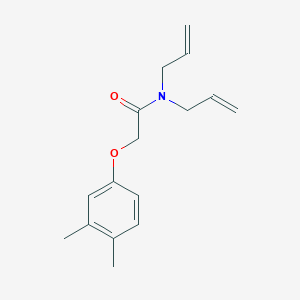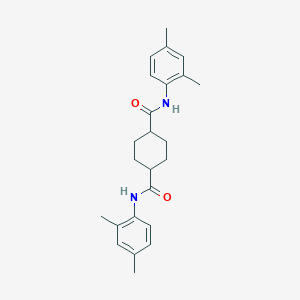![molecular formula C19H15N3O2S2 B250170 N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B250170.png)
N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have been shown to be effective in treating B-cell malignancies.
Mécanisme D'action
N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide works by irreversibly binding to the active site of BTK, which prevents the enzyme from phosphorylating downstream targets involved in B-cell receptor signaling. This leads to the inhibition of B-cell activation, proliferation, and survival, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide has been shown to inhibit B-cell proliferation and survival, induce apoptosis, and inhibit tumor growth. In addition, N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide has been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide is its specificity for BTK, which makes it an attractive candidate for the treatment of B-cell malignancies. In addition, N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide has been shown to have a favorable safety profile, which makes it a promising candidate for further clinical development. One limitation of N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide is that it may not be effective in all patients with B-cell malignancies, and further research is needed to identify biomarkers that can predict response to treatment.
Orientations Futures
There are a number of future directions for research on N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide. One area of interest is the development of combination therapies that can enhance the efficacy of N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide in the treatment of B-cell malignancies. Another area of interest is the identification of biomarkers that can predict response to treatment, which could help to optimize patient selection for N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide therapy. Finally, further research is needed to elucidate the long-term safety and efficacy of N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide in clinical trials.
Méthodes De Synthèse
The synthesis of N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide involves a series of chemical reactions that begin with the coupling of 2-aminobenzophenone with thiophene-2-carboxylic acid. The resulting intermediate is then reacted with phenyl isothiocyanate to form the carbamothioyl derivative. The final step involves the coupling of the carbamothioyl derivative with 2-aminophenylcarbamate to form N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide.
Applications De Recherche Scientifique
N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide has been extensively studied for its potential use in cancer treatment. Specifically, it has been shown to be effective in treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide works by inhibiting BTK, which is a key enzyme involved in B-cell receptor signaling. This leads to the inhibition of B-cell proliferation and survival, ultimately leading to cancer cell death.
Propriétés
Formule moléculaire |
C19H15N3O2S2 |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H15N3O2S2/c23-17(20-13-7-2-1-3-8-13)14-9-4-5-10-15(14)21-19(25)22-18(24)16-11-6-12-26-16/h1-12H,(H,20,23)(H2,21,22,24,25) |
Clé InChI |
NQDGTDUKNSZANV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CS3 |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(2-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250087.png)

![2-(3,4-dimethylphenoxy)-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B250092.png)
![2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250093.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide](/img/structure/B250094.png)
![N-{[4-(benzylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B250096.png)
![2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)propanoyl]amino}ethyl)propanamide](/img/structure/B250097.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-N-phenylbenzamide](/img/structure/B250100.png)

![3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B250105.png)
![4-chloro-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B250108.png)
![4-({[(3-bromo-4-methylbenzoyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide](/img/structure/B250110.png)
![3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B250111.png)
![4-[(anilinocarbothioyl)amino]-N-cyclohexyl-N-methylbenzenesulfonamide](/img/structure/B250112.png)